N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with different amines and triazole-2-thiol.
Cyclization: The intermediate product is then cyclized to form the triazolopyridazine ring system.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridazine rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antimicrobial, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers study its effects on different biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C15H17N5O |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-11-17-18-15-8-7-14(19-20(11)15)16-10-9-12-3-5-13(21-2)6-4-12/h3-8H,9-10H2,1-2H3,(H,16,19) |
InChI Key |
FWEYWZWYWUMSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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